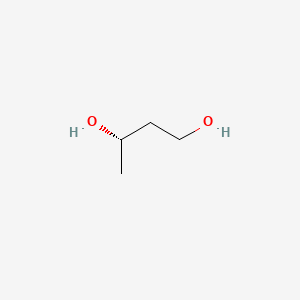
(S)-butane-1,3-diol
Cat. No. B1200966
Key on ui cas rn:
24621-61-2
M. Wt: 90.12 g/mol
InChI Key: PUPZLCDOIYMWBV-BYPYZUCNSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05512465
Procedure details


The microorganisms usable in the present invention include those belonging to the genera Rhodococcus, Gordona and Streptomyces and capable of acting on an enantiomorphic mixture of 1,3-butanediol so as to leave (R)-1,3-butanediol as such and those belonging to the genera Rhodococcus and Gordona capable of acting on an enantiomorphic mixture of 1,3-butanediol so as to leave (S)-1,3-butanediol as such.


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][P:3]([O:7]/[C:8](/[C:11]1[C:16]([Cl:17])=[CH:15][C:14]([Cl:18])=[C:13]([Cl:19])[CH:12]=1)=[CH:9]\[Cl:10])([O:5][CH3:6])=[O:4].[CH2:20]([OH:25])[CH2:21][CH:22]([OH:24])[CH3:23]>>[CH2:20]([OH:25])[CH2:21][C@H:22]([OH:24])[CH3:23].[CH3:6][O:5][P:3]([O:7]/[C:8](/[C:11]1[C:16]([Cl:17])=[CH:15][C:14]([Cl:18])=[C:13]([Cl:19])[CH:12]=1)=[CH:9]\[Cl:10])([O:2][CH3:1])=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COP(=O)(OC)O/C(=C\Cl)/C1=CC(=C(C=C1Cl)Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(C)O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C[C@@H](C)O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COP(=O)(OC)O/C(=C\Cl)/C1=CC(=C(C=C1Cl)Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05512465
Procedure details


The microorganisms usable in the present invention include those belonging to the genera Rhodococcus, Gordona and Streptomyces and capable of acting on an enantiomorphic mixture of 1,3-butanediol so as to leave (R)-1,3-butanediol as such and those belonging to the genera Rhodococcus and Gordona capable of acting on an enantiomorphic mixture of 1,3-butanediol so as to leave (S)-1,3-butanediol as such.


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][P:3]([O:7]/[C:8](/[C:11]1[C:16]([Cl:17])=[CH:15][C:14]([Cl:18])=[C:13]([Cl:19])[CH:12]=1)=[CH:9]\[Cl:10])([O:5][CH3:6])=[O:4].[CH2:20]([OH:25])[CH2:21][CH:22]([OH:24])[CH3:23]>>[CH2:20]([OH:25])[CH2:21][C@H:22]([OH:24])[CH3:23].[CH3:6][O:5][P:3]([O:7]/[C:8](/[C:11]1[C:16]([Cl:17])=[CH:15][C:14]([Cl:18])=[C:13]([Cl:19])[CH:12]=1)=[CH:9]\[Cl:10])([O:2][CH3:1])=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COP(=O)(OC)O/C(=C\Cl)/C1=CC(=C(C=C1Cl)Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(C)O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C[C@@H](C)O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COP(=O)(OC)O/C(=C\Cl)/C1=CC(=C(C=C1Cl)Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05512465
Procedure details


The microorganisms usable in the present invention include those belonging to the genera Rhodococcus, Gordona and Streptomyces and capable of acting on an enantiomorphic mixture of 1,3-butanediol so as to leave (R)-1,3-butanediol as such and those belonging to the genera Rhodococcus and Gordona capable of acting on an enantiomorphic mixture of 1,3-butanediol so as to leave (S)-1,3-butanediol as such.


Name

Name
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][P:3]([O:7]/[C:8](/[C:11]1[C:16]([Cl:17])=[CH:15][C:14]([Cl:18])=[C:13]([Cl:19])[CH:12]=1)=[CH:9]\[Cl:10])([O:5][CH3:6])=[O:4].[CH2:20]([OH:25])[CH2:21][CH:22]([OH:24])[CH3:23]>>[CH2:20]([OH:25])[CH2:21][C@H:22]([OH:24])[CH3:23].[CH3:6][O:5][P:3]([O:7]/[C:8](/[C:11]1[C:16]([Cl:17])=[CH:15][C:14]([Cl:18])=[C:13]([Cl:19])[CH:12]=1)=[CH:9]\[Cl:10])([O:2][CH3:1])=[O:4]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COP(=O)(OC)O/C(=C\Cl)/C1=CC(=C(C=C1Cl)Cl)Cl
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(C)O)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C[C@@H](C)O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COP(=O)(OC)O/C(=C\Cl)/C1=CC(=C(C=C1Cl)Cl)Cl
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
